3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate

Beschreibung

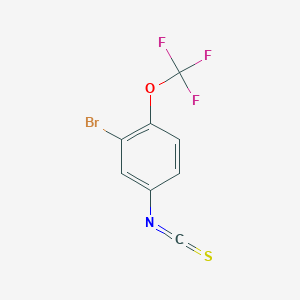

3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate is a halogenated aromatic compound featuring a bromo substituent at the 3-position, a trifluoromethoxy group at the 4-position, and a reactive isothiocyanate (-NCS) functional group. Its molecular formula is C₈H₄BrF₃NOS, with a molecular weight of 288.08 g/mol (calculated). The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research . The isothiocyanate group enables nucleophilic reactions with amines to form thiourea derivatives, a key step in synthesizing bioactive molecules .

Eigenschaften

IUPAC Name |

2-bromo-4-isothiocyanato-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NOS/c9-6-3-5(13-4-15)1-2-7(6)14-8(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHVNZPLTIIYHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Protocol

A solution of 3-bromo-4-(trifluoromethoxy)aniline (1.0 equiv) in anhydrous dichloromethane is cooled to 0–5°C under an inert atmosphere. Thiophosgene (1.2 equiv) is added dropwise, and the mixture is stirred for 4–6 hours, allowing gradual warming to room temperature. The reaction is quenched with ice-cold water, and the organic layer is separated, washed with brine, and dried over sodium sulfate. Solvent removal under reduced pressure yields the crude product, which is purified via recrystallization from hexane/ethyl acetate.

Key Parameters:

Mechanistic Insights

Thiophosgene reacts with the aryl amine to form an intermediate thiocarbamoyl chloride, which subsequently eliminates HCl to generate the isothiocyanate. The electron-withdrawing trifluoromethoxy group enhances the electrophilicity of the amine, facilitating faster conversion.

Alternative Synthesis Using 1,1'-Thiocarbonyldiimidazole (TCDI)

To circumvent thiophosgene’s toxicity, 1,1'-thiocarbonyldiimidazole (TCDI) serves as a safer thiocarbonylating agent. This method is particularly advantageous in laboratory settings requiring milder conditions.

Procedure

A mixture of 3-bromo-4-(trifluoromethoxy)aniline (1.0 equiv) and TCDI (1.5 equiv) in tetrahydrofuran (THF) is refluxed for 12–16 hours. The reaction progress is monitored by TLC. After cooling, the mixture is diluted with ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO₃, and water. The organic phase is dried and concentrated, followed by column chromatography (SiO₂, hexane/ethyl acetate) to isolate the product.

Key Parameters:

-

Yield : 50–65%

-

Reaction Temperature : 60–65°C

-

Advantage : Reduced toxicity compared to thiophosgene

Thiourea Intermediate Pathway

Thiourea derivatives can act as precursors to isothiocyanates. This two-step method involves initial thiourea formation followed by acidic decomposition.

Thiourea Synthesis

3-Bromo-4-(trifluoromethoxy)aniline (1.0 equiv) is treated with ammonium thiocyanate (1.2 equiv) in the presence of hydrochloric acid (HCl) at 0–5°C. The intermediate thiourea precipitates and is isolated via filtration.

Conversion to Isothiocyanate

The thiourea intermediate is suspended in dilute HCl (2M) and heated to 80°C for 2 hours. The resulting isothiocyanate is extracted with dichloromethane, dried, and purified by distillation under reduced pressure.

Key Parameters:

-

Overall Yield : 40–55%

-

Purity : 90–92% (requires additional purification)

Comparative Analysis of Methods

| Method | Yield | Purity | Toxicity | Reaction Time |

|---|---|---|---|---|

| Thiophosgene-mediated | 60–75% | >95% | High | 6–8 hours |

| TCDI | 50–65% | 90–95% | Moderate | 12–16 hours |

| Thiourea decomposition | 40–55% | 85–90% | Low | 8–10 hours |

The thiophosgene method offers the highest yield and purity but poses significant safety risks. TCDI balances safety and efficiency, while the thiourea route, though safer, suffers from lower yields .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Addition Reactions: Reagents include primary and secondary amines, alcohols, and thiols. The reactions are usually performed in the presence of a base such as triethylamine (TEA) or pyridine.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides, while addition reactions with alcohols can produce thiocarbamates.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate typically involves the reaction of 3-bromo-4-(trifluoromethoxy)aniline with thiophosgene. The reaction is conducted under controlled conditions to ensure high yield and purity. Key steps include:

- Reagents: Thiophosgene, solvents like dichloromethane or chloroform.

- Conditions: Inert atmosphere, temperature control to manage exothermic reactions.

Chemical Structure:

- Molecular Formula: C9H5BrF3NOS

- Molecular Weight: 303.10 g/mol

Scientific Research Applications

This compound has been utilized in various research domains:

Medicinal Chemistry

The compound is explored for its potential as an anticancer agent. Studies have demonstrated that it can inhibit specific cancer cell lines through mechanisms involving the disruption of cellular processes.

- Case Study: A study evaluated its efficacy against human cancer cell lines, revealing significant antiproliferative activity with IC50 values comparable to established chemotherapeutics like cisplatin .

Research indicates that the compound exhibits antimicrobial properties. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition.

- Case Study: In vitro studies showed that derivatives of this compound could effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating a promising antibacterial profile .

Chemical Synthesis

As a building block in organic synthesis, this compound is used to create more complex molecules, including thiourea derivatives which have applications in pharmaceuticals.

- Application Example: It serves as a reagent in synthesizing thiourea and thioether derivatives of Sorafenib, which are noted for their anticancer properties .

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 1.2 | |

| Sorafenib Derivative | HepG2 (Liver Cancer) | 0.5 | |

| Control (Cisplatin) | HeLa (Cervical Cancer) | 1.0 |

Table 2: Antimicrobial Activity Data

Wirkmechanismus

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in enzyme inhibition studies, where it can covalently modify active site residues, thereby inhibiting enzyme activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate and Analogues

Biologische Aktivität

3-Bromo-4-(trifluoromethoxy)phenylisothiocyanate is a compound of significant interest due to its unique chemical structure and biological properties. This article delves into its synthesis, biological activity, and applications in research, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Synthesis

The molecular formula of this compound is C₈H₃BrF₃NOS. The compound features a bromine atom, a trifluoromethoxy group, and an isothiocyanate group attached to a phenyl ring.

Synthesis Methodology

The synthesis typically involves the reaction of 3-Bromo-4-(trifluoromethoxy)aniline with thiophosgene (CSCl₂) in anhydrous dichloromethane (DCM). The reaction conditions are controlled to optimize yield and purity:

- Starting Material: 3-Bromo-4-(trifluoromethoxy)aniline

- Reagent: Thiophosgene

- Solvent: Anhydrous DCM

- Reaction Conditions: Stirred at room temperature for several hours.

This method allows for the efficient formation of the isothiocyanate group, crucial for its biological activity.

The biological activity of this compound is primarily attributed to its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, thereby modifying enzyme activity. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating interaction with biological membranes and molecular targets .

Anticancer Properties

Research has indicated that compounds containing isothiocyanate groups exhibit anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

- HepG2 (liver cancer)

- HT-29 (colon cancer)

- MCF-7 (breast cancer)

The cytotoxicity was assessed using the MTT assay, demonstrating significant inhibitory effects on cell viability .

Enzyme Inhibition Studies

The compound has been utilized in studies involving enzyme inhibition, particularly in cases where covalent modification of active site residues is critical. For instance, it has been shown to inhibit certain enzymes by forming stable adducts with cysteine residues .

Case Studies

-

In Vivo Efficacy in Animal Models

- A study evaluated the efficacy of similar isothiocyanates in a BALB/c mouse model infected with Mycobacterium tuberculosis. While specific data on this compound was not detailed, related compounds demonstrated varying degrees of efficacy in reducing bacterial load, suggesting potential applications for this compound in infectious disease models .

- Comparative Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-4-(trifluoromethoxy)phenylisothiocyanate, and how can reaction intermediates be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiocyanate transfer reactions. For example, arylisothiocyanates (e.g., 3A,B in ) react with thiazolidinones in dimethylformamide (DMF) under alkaline conditions (e.g., KOH) to form intermediates like 4A/B . Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity or temperature to suppress side reactions (e.g., hydrolysis of the isothiocyanate group).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (with UV detection at 254 nm for aromatic systems) and mass spectrometry (ESI-MS or EI-MS) to confirm molecular weight and purity. For structural confirmation, NMR (¹H/¹³C/¹⁹F) is critical, with attention to the trifluoromethoxy group’s characteristic splitting patterns (~δ 55–60 ppm in ¹³C NMR) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : The compound is harmful upon inhalation or skin contact. Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats). Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent degradation. Waste must be neutralized with 10% sodium bicarbonate before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of phenylisothiocyanate derivatives in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 3-position enables Suzuki-Miyaura coupling with aryl boronic acids (e.g., 5-bromo-2-(trifluoromethoxy)phenylboronic acid in ). However, steric hindrance from the trifluoromethoxy group may reduce reaction yields. Use Pd(PPh₃)₄ as a catalyst and degassed toluene/EtOH (3:1) at 80°C for 12–24 hours .

Q. What challenges arise in crystallizing this compound, and how can they be resolved using SHELX software?

- Methodological Answer : The trifluoromethoxy group’s conformational flexibility complicates crystal packing. For X-ray crystallography, grow crystals via slow diffusion of hexane into a DCM solution. Use SHELXL for refinement, applying restraints to the CF₃O group’s torsion angles and anisotropic displacement parameters. High-resolution data (>1.0 Å) is critical to resolve disorder .

Q. How can this compound be used as a derivatizing agent in analytical chemistry?

- Methodological Answer : Its isothiocyanate group reacts selectively with primary amines (e.g., in peptides or amino acids). For example, derivatize hypoglycin A ( ) by mixing 1 mM compound with the analyte in pH 9.0 borate buffer at 37°C for 1 hour. Analyze via reverse-phase HPLC with fluorescence detection (ex: 265 nm, em: 315 nm) .

Q. What strategies mitigate contradictions in biological activity data for phenylisothiocyanate derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., longevity effects in Tribolium castaneum in ) often stem from concentration-dependent effects or solvent interference. Use dose-response assays (0.001–0.1% w/v) with solvent controls (e.g., DMSO ≤0.1%). Validate via orthogonal assays (e.g., thermal stress resistance vs. gene expression analysis of nrf-2/foxo-1 pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.